Fmoc-Glu-O-2-PhiPr
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Glu-O-2-PhiPr: is a derivative of glutamic acid, specifically N-α-Fmoc-L-glutamic acid γ-2-phenylisopropyl ester. It is commonly used in peptide synthesis, particularly in the preparation of cyclic peptides. The compound is characterized by its quasi-orthogonal protection, which allows selective removal of the 2-phenylisopropyl group in the presence of t-butyl-based protecting groups .
Applications De Recherche Scientifique
Chemistry: Fmoc-Glu-O-2-PhiPr is widely used in solid-phase peptide synthesis (SPPS) for the preparation of cyclic peptides. Its quasi-orthogonal protection allows for selective deprotection, facilitating the synthesis of complex peptide structures .
Biology and Medicine: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based therapeutics and diagnostic tools .
Industry: The compound is used in the pharmaceutical industry for the synthesis of peptide drugs. It is also utilized in the production of peptide-based materials for various industrial applications .
Mécanisme D'action
Target of Action
Fmoc-Glu-O-2-PhiPr, also known as Fmoc-Glu-OPp, is a derivative of glutamic acid . It is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino acids in a peptide chain that are undergoing synthesis .
Mode of Action
This compound is a quasi-orthogonally-protected Glu derivative . It interacts with its targets (amino acids) by attaching to them during the process of solid-phase peptide synthesis (SPPS) . The 2-PhiPr group in the compound can be selectively removed in the presence of tBu-based protecting groups by treatment with 1% TFA in DCM . This makes this compound an extremely useful tool for the preparation of cyclic peptides .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the peptide synthesis pathway . The compound aids in the formation of peptide bonds, which are crucial for the creation of proteins. The removal of the 2-PhiPr group allows for the creation of cyclic peptides, which have various applications in biological research and drug development .
Pharmacokinetics
Its bioavailability is more pertinent in the context of its efficiency in peptide bond formation during synthesis procedures .
Result of Action
The result of this compound’s action is the successful synthesis of cyclic peptides . These peptides have a wide range of applications, from serving as research tools in the study of protein function to acting as therapeutic agents in medicine .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of the compound’s action. For instance, the compound is stored at a temperature of 15-25°C . Furthermore, the selective removal of the 2-PhiPr group is achieved with 1% TFA in DCM , indicating the importance of the chemical environment in the compound’s action.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Glu-O-2-PhiPr involves the protection of the glutamic acid side chain with a 2-phenylisopropyl group. This protection is achieved by treating the glutamic acid derivative with 1% trifluoroacetic acid (TFA) in dichloromethane (DCM). The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is typically produced in powder form and stored at controlled temperatures to maintain stability .
Analyse Des Réactions Chimiques
Types of Reactions: Fmoc-Glu-O-2-PhiPr undergoes various chemical reactions, including:
Deprotection: The 2-phenylisopropyl group can be selectively removed using 1% TFA in DCM.
Substitution: The Fmoc group can be removed using piperidine, allowing further functionalization of the amino group
Common Reagents and Conditions:
Deprotection: 1% TFA in DCM for the 2-phenylisopropyl group.
Fmoc Removal: 20% piperidine in N,N-dimethylformamide (DMF)
Major Products:
Deprotected Glutamic Acid Derivative: After removal of the 2-phenylisopropyl group.
Free Amino Group: After removal of the Fmoc group
Comparaison Avec Des Composés Similaires
- Fmoc-L-glutamic acid γ-benzyl ester
- Fmoc-L-glutamic acid
- Fmoc-L-glutamic acid γ-methyl ester
- Fmoc-L-glutamic acid γ-tert-butyl ester
Uniqueness: Fmoc-Glu-O-2-PhiPr is unique due to its quasi-orthogonal protection, allowing selective removal of the 2-phenylisopropyl group without affecting other protecting groups. This feature makes it particularly useful in the synthesis of cyclic peptides and complex peptide structures .
Activité Biologique
Fmoc-Glu-O-2-PhiPr , also known as Fmoc-Glutamic acid derivative, is a modified amino acid that plays a significant role in peptide synthesis and has notable biological activities. This compound is particularly relevant in the development of peptides with enhanced properties, such as increased stability and bioactivity. In this article, we will explore the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
This compound consists of a glutamic acid backbone with an Fmoc (fluorenylmethyloxycarbonyl) protecting group and a 2-phenylisopropyl (PhiPr) side chain. The synthesis typically involves solid-phase peptide synthesis (SPPS) techniques, allowing for efficient incorporation into peptide sequences.
Synthesis Process
- Preparation of the Resin : The initial step involves attaching the this compound to a solid support resin.
- Fmoc Deprotection : The Fmoc group is removed using a base (commonly piperidine), exposing the amine for further coupling.
- Coupling Reactions : The activated carboxylic acid of another amino acid is introduced to form peptide bonds.
- Purification : After synthesis, the crude peptides are purified by high-performance liquid chromatography (HPLC).
The yield of this compound during synthesis can range from 50% to 90%, depending on the specific conditions used in the coupling reactions .
Antimicrobial Properties
This compound has been studied for its antimicrobial properties, particularly in relation to its incorporation into peptides that exhibit activity against various bacterial strains. Research indicates that peptides containing this modification can enhance both antibacterial and antifungal activities compared to their non-modified counterparts .
Immunomodulatory Effects
Studies have shown that this compound-modified peptides can modulate immune responses. For instance, certain cyclic peptides incorporating this compound have demonstrated the ability to activate macrophages, leading to increased production of cytokines such as TNF-α and IL-6, which are crucial for immune response regulation .
Structure-Activity Relationship (SAR)
The structure of this compound significantly influences its biological activity. The presence of the bulky PhiPr group enhances hydrophobic interactions, affecting peptide folding and stability. This modification has been linked to improved cellular penetration and bioavailability in therapeutic applications .
Case Studies
- Cyclic Peptide Development : A study investigated cyclic peptides incorporating this compound, revealing enhanced stability and activity against resistant bacterial strains. The cyclic structure allowed for better conformational rigidity, which is essential for binding to microbial targets .
- Cancer Immunotherapy : Research has explored the use of this compound in developing immunotherapeutic agents targeting tumor cells. Peptides modified with this compound showed promising results in activating T-cells and enhancing anti-tumor immunity in vitro .
Propriétés
IUPAC Name |
(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(2-phenylpropan-2-yloxy)pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO6/c1-29(2,19-10-4-3-5-11-19)36-27(33)25(16-17-26(31)32)30-28(34)35-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,24-25H,16-18H2,1-2H3,(H,30,34)(H,31,32)/t25-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFILNXPAXHSBT-VWLOTQADSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)OC(=O)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1)OC(=O)[C@H](CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.